1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with . Without specific information on “1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid”, it’s difficult to provide an accurate description of its mode of action.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative after several steps.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product, which is crucial for its application in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-methoxy-2-methyl-1H-indole-3-carboxylic acid: Similar structure but lacks the cyclopropyl group.
3-indole acrylic acid: Another indole derivative with different substituents
Uniqueness
1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain receptors or alter its metabolic stability compared to other indole derivatives .
Properties
IUPAC Name |
1-cyclopropyl-5-methoxy-2-methylindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8-13(14(16)17)11-7-10(18-2)5-6-12(11)15(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZHKBSIYHHOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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